2-(pyridin-4-yl)-N-[2-(pyridin-4-yl)ethyl]quinoline-4-carboxamide
Description
2-(Pyridin-4-yl)-N-[2-(pyridin-4-yl)ethyl]quinoline-4-carboxamide is a quinoline-based compound characterized by a pyridin-4-yl group at the 2-position of the quinoline core and a second pyridin-4-yl moiety attached via an ethyl linker to the amide nitrogen. Its molecular framework is distinct due to the symmetrical placement of pyridinyl groups, which may influence solubility, stability, and binding affinity compared to analogs with varied substituents.
Properties
Molecular Formula |
C22H18N4O |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-pyridin-4-yl-N-(2-pyridin-4-ylethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C22H18N4O/c27-22(25-14-7-16-5-10-23-11-6-16)19-15-21(17-8-12-24-13-9-17)26-20-4-2-1-3-18(19)20/h1-6,8-13,15H,7,14H2,(H,25,27) |
InChI Key |
TVBWJGDGJUETKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NCCC4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-4-yl)-N-[2-(pyridin-4-yl)ethyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of Pyridine Groups: The pyridine groups can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the quinoline core.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-4-yl)-N-[2-(pyridin-4-yl)ethyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridine derivatives in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine or quinoline derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-(pyridin-4-yl)-N-[2-(pyridin-4-yl)ethyl]quinoline-4-carboxamide exhibit anticancer properties. For instance, derivatives of quinoline and pyridine have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer lines, including breast and prostate cancers .
Antiviral Properties
Recent studies have highlighted the antiviral potential of pyridine and quinoline derivatives. These compounds have demonstrated effectiveness against viruses such as HIV and influenza, suggesting that this compound could be explored for antiviral drug development .
Anti-inflammatory Effects
The compound's structure allows it to interact with biological pathways involved in inflammation. Research has shown that similar compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a related quinoline derivative significantly inhibited the growth of breast cancer cells in vitro. The mechanism involved the induction of apoptosis through the activation of caspase pathways, highlighting the potential of similar compounds in cancer therapy .
Case Study 2: Antiviral Activity
In another investigation, a series of pyridine-based compounds were tested against various viral strains. Results indicated that certain derivatives exhibited potent inhibitory effects on viral replication, suggesting that this compound could be effective against viral infections .
Mechanism of Action
The mechanism of action of 2-(pyridin-4-yl)-N-[2-(pyridin-4-yl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that can modulate enzymatic activity or receptor function. The pathways involved may include inhibition of specific enzymes or modulation of receptor-mediated signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related quinoline-4-carboxamide derivatives, focusing on substituent effects, physicochemical properties, and reported biological activities (where available).
Key Structural Variations and Implications
Substituent Diversity at the Quinoline 2-Position Target Compound: Pyridin-4-yl group . N-(3-acetylphenyl)-2-pyridin-4-ylquinoline-4-carboxamide (): Pyridin-4-yl retained, but the amide side chain is substituted with a 3-acetylphenyl group. 2-(4-Methylphenyl)-N-(2-pyridinyl)-4-quinolinecarboxamide (): 4-Methylphenyl at the quinoline 2-position and a pyridin-2-yl group on the amide. The methyl group increases hydrophobicity, while the pyridin-2-yl may alter binding orientation due to nitrogen positioning .
Amide Side Chain Modifications N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide (): A 3,4-dimethoxyphenyl ethyl group replaces the pyridin-4-yl ethyl in the target. Methoxy groups improve solubility but may reduce metabolic stability due to demethylation risks . N-(2-ethoxyphenyl)-8-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide (): Ethoxy and methyl groups on the amide and quinoline, respectively. Ethoxy enhances lipophilicity, while the methyl group introduces steric hindrance .
Bioactive Derivatives Compound 35 (): Features 3,3-difluoropyrrolidin-1-yl, 6-fluoro, and morpholinopropyl groups. Fluorine atoms enhance metabolic stability and membrane permeability, while the morpholine moiety improves solubility. This compound exhibits multi-stage antimicrobial activity, suggesting that electronegative substituents and heterocycles are critical for efficacy . N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-6-(3-piperazin-1-ylpropoxy)quinoline-4-carboxamide (): Incorporates a piperazine-propoxy group and difluoropyrrolidine. Piperazine enhances water solubility, and the cyano group may stabilize interactions with enzymes .
Physicochemical Properties
- Solubility: Compounds with polar groups (e.g., hydroxy in , morpholine in ) exhibit higher aqueous solubility than those with non-polar substituents (e.g., methyl in ). The target compound’s pyridinyl groups may confer moderate solubility .
Biological Activity
2-(pyridin-4-yl)-N-[2-(pyridin-4-yl)ethyl]quinoline-4-carboxamide, a compound belonging to the quinoline family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and data.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 354.4 g/mol. Its structure includes two pyridine rings and a quinoline core, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H18N4O |
| Molecular Weight | 354.4 g/mol |
| CAS Number | 1401536-55-7 |
| SMILES | O=C(NCCc1ccncc1)c1cc(-c2ccncc2)nc2ccccc12 |
Synthesis
The synthesis of this compound typically involves multicomponent reactions and can be optimized through various catalytic processes. The synthesis pathways are significant as they influence the yield and purity of the compound, which in turn affects its biological activity.
Antifungal Activity
Research indicates that derivatives of pyridinyl quinolines exhibit significant antifungal properties. For instance, compounds similar to this compound have shown efficacy against Candida albicans and Cryptococcus neoformans . A study reported that related compounds demonstrated minimal inhibitory concentrations (MIC) that effectively inhibited fungal growth, highlighting their potential as antifungal agents .
Antibacterial Properties
The compound's structural analogs have been evaluated for antibacterial activity against Staphylococcus aureus and methicillin-resistant strains (MRSA). The quinoline scaffold is known for its ability to disrupt bacterial cell wall synthesis, making it a target for developing novel antibiotics .
Antitumor Activity
Preliminary studies suggest that this compound may also possess antitumor properties. Analogous quinoline derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various in vitro and in vivo models. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Case Studies
- Antifungal Efficacy : A study demonstrated that specific derivatives of pyridinyl quinolines had MIC values against Candida species , indicating potential use in treating fungal infections .
- Antibacterial Action : Another investigation into related compounds revealed effective inhibition of MRSA, suggesting that modifications to the quinoline structure could enhance antibacterial potency .
- Antitumor Potential : Research on similar compounds indicated promising results in inhibiting tumor cell lines, warranting further exploration into their mechanisms of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
